molecular formula C9H8N4O4S B1298433 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole CAS No. 77451-51-5

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Cat. No. B1298433
CAS RN: 77451-51-5
M. Wt: 268.25 g/mol
InChI Key: ZQMJAWSQRGYFBM-UHFFFAOYSA-N
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Description

P-Toluenesulfonyl compounds are a class of organic compounds that contain a toluenesulfonyl group, which consists of a toluene ring bonded to a sulfonyl functional group . They are often used as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of p-toluenesulfonyl compounds often involves the reaction of toluene with sulfonyl chlorides . The exact synthesis process can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of p-toluenesulfonyl compounds typically includes a toluene ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

P-Toluenesulfonyl compounds can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions . They can also be used as leaving groups in elimination reactions .


Physical And Chemical Properties Analysis

P-Toluenesulfonyl compounds are typically solid at room temperature . They are often soluble in organic solvents . The exact physical and chemical properties can vary depending on the specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,2,4-Triazole derivatives, including those with sulfonyl substituents like 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, have been extensively studied for their unique synthetic, physical-chemical, and biological properties. These properties have led to the development of pharmacologically active substances through various chemical reactions and modifications (Kaplaushenko, 2014).
  • Research on nitro derivatives of 1,2,4-triazoles, like 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, highlights their promising application in areas such as industry, agriculture (as fungicides and herbicides), biochemistry, and pharmacology due to their unique properties, including high energy capacity and considerable heat resistance (Grigoriev, Voitekhovich, & Ivashkevich, 2012).

Application in Explosive Materials

  • Computational studies on nitro derivatives of 1,2,4-triazoles, such as 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, have revealed their potential as high-density energetic materials. Their properties are comparable to those of commercial explosives, making them candidates for use in specialty explosive devices (Singh, Mukherjee, & Saini, 2012).

Biological and Pharmacological Research

  • Novel 3-nitro-1H-1,2,4-triazole-based compounds, including derivatives of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, have shown significant in vitro antitrypanosomal and antileishmanial activities. This indicates their potential as potent antitrypanosomal agents (Papadopoulou et al., 2012).

Safety And Hazards

P-Toluenesulfonyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or ingested . Proper safety precautions should be taken when handling these compounds .

Future Directions

P-Toluenesulfonyl compounds have many potential applications in organic synthesis and other areas of chemistry . Future research may focus on developing new synthetic methods and applications for these compounds .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMJAWSQRGYFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350783
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

CAS RN

77451-51-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Feldstein, JM Buzayan, H van Tol… - Proceedings of the …, 1990 - National Acad Sciences
Both polarities of the satellite RNA of tobacco ringspot virus are sources of self-cleaving sequences. RNA of the less abundant, negative polarity, designated sTobRV-(-)RNA, has …
Number of citations: 66 www.pnas.org
TG LAWSON - 1984 - search.proquest.com
Several oligonucleotides were prepared by liquid phase phosphotriester and solid phase phosphoramidite methodologies. Solubility problems were encountered with the liquid phase …
Number of citations: 2 search.proquest.com
G Zagotto, C Sissi, L Lucatello, C Pivetta… - Journal of medicinal …, 2008 - ACS Publications
The telomerase−telomere complex is a prospective anticancer target. To inhibit enzyme activity by induction of G-quadruplex in human telomeres, we have synthesized a small library of …
Number of citations: 69 pubs.acs.org

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